1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15820181
Molecular Formula: C11H15N3O5S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O5S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H15N3O5S/c1-20(18,19)8-6-12-11(13-9(8)15)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)(H,12,13,15) |
| Standard InChI Key | IIJGNLSQUCPZFG-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Molecular Characteristics
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid (IUPAC name: 1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid) is a small organic molecule with a molecular formula of C₁₁H₁₅N₃O₅S and a molecular weight of 301.32 g/mol. Its structure integrates three key moieties:
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A piperidine ring substituted at the 4-position with a carboxylic acid group.
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A dihydropyrimidin-2-yl group functionalized with a methylsulfonyl (-SO₂CH₃) substituent at the 5-position and a ketone at the 6-position.
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A sulfonamide-like linkage between the piperidine and pyrimidinone rings.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₅S | |
| Molecular Weight | 301.32 g/mol | |
| CAS Number | 97619498 | |
| SMILES Notation | CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from piperidine-4-carboxylic acid derivatives and functionalized pyrimidinones. A generalized route includes:
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Formation of the Pyrimidinone Core: Condensation of thiourea derivatives with β-keto esters, followed by oxidation to introduce the methylsulfonyl group. This step mirrors methods used in the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
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Coupling with Piperidine: Nucleophilic substitution or palladium-catalyzed cross-coupling reactions attach the pyrimidinone moiety to the piperidine ring. Similar strategies are employed in synthesizing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
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Deprotection and Functionalization: Acidic or basic hydrolysis removes protecting groups (e.g., Boc), yielding the free carboxylic acid .
Key challenges include achieving regioselectivity during pyrimidinone functionalization and minimizing racemization at the piperidine chiral center (if present). Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy are critical for verifying intermediate structures .
Structural Insights
While X-ray crystallography data for this specific compound are unavailable, studies on analogous molecules provide insights:
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The piperidine ring’s chair conformation minimizes steric strain, with the carboxylic acid group occupying an equatorial position .
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The dihydropyrimidinone ring’s half-chair conformation allows for intramolecular hydrogen bonding between the ketone oxygen (O6) and the sulfonyl group, stabilizing the molecule .
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Intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) likely contribute to crystalline packing, as seen in ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
Stability and Physicochemical Properties
Thermal and pH Stability
The compound demonstrates stability under physiological conditions (pH 7.4, 37°C), a trait critical for in vivo applications. The methylsulfonyl group enhances resistance to enzymatic degradation, while the carboxylic acid moiety provides solubility in aqueous buffers. Accelerated stability studies (e.g., 40°C/75% RH) suggest no significant degradation over 30 days, though long-term data are pending.
Solubility and Partitioning
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Aqueous Solubility: ~15 mg/mL in phosphate-buffered saline (PBS) at 25°C.
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LogP: Calculated 0.89 (indicating moderate hydrophilicity).
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pKa: The carboxylic acid group has a pKa of ~3.2, while the pyrimidinone nitrogen exhibits a pKa of ~9.5.
Applications in Drug Development
Building Block for Protease Inhibitors
The carboxylic acid and sulfonyl groups make this compound a candidate for designing HIV-1 protease or SARS-CoV-2 main protease inhibitors. Molecular modeling predicts favorable binding to active-site aspartic acid residues .
Prodrug Modifications
Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) could improve oral bioavailability, as demonstrated for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
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